molecular formula C17H21N3O2S B12893712 6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide CAS No. 828920-13-4

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide

Cat. No.: B12893712
CAS No.: 828920-13-4
M. Wt: 331.4 g/mol
InChI Key: KQBNGYXGCIUPHR-UHFFFAOYSA-N
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Description

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
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Biological Activity

6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C17H21N3O2SC_{17}H_{21}N_3O_2S. The structure includes a quinoline moiety, which is known for its pharmacological properties, and a mercaptoacetamido group that may enhance its biological interactions.

The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can potentially reactivate silenced genes involved in cell cycle regulation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity

Study ReferenceCancer TypeCell LineIC50 (µM)Mechanism
BreastMCF-75.0HDAC inhibition
ColonHCT1163.5Apoptosis induction
ProstatePC34.0Cell cycle arrest

Other Biological Activities

In addition to anticancer effects, the compound may exhibit other biological activities, including anti-inflammatory and antimicrobial properties. These activities are often linked to the modulation of specific signaling pathways influenced by HDAC inhibition.

Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with HDAC inhibitors reduced the levels of pro-inflammatory cytokines in vitro. This suggests that compounds like this compound could be explored for their therapeutic potential in inflammatory diseases.

Research Findings

The following findings summarize key research outcomes related to the biological activity of this compound:

  • HDAC Inhibition : Compounds structurally related to this compound have been shown to effectively inhibit class I and II HDACs, leading to increased histone acetylation and gene expression associated with tumor suppression.
  • Apoptotic Pathways : Experimental data indicate that these compounds can activate intrinsic apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP.
  • Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin or cisplatin, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment.

Properties

CAS No.

828920-13-4

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-quinolin-8-yl-6-[(2-sulfanylacetyl)amino]hexanamide

InChI

InChI=1S/C17H21N3O2S/c21-15(9-2-1-3-10-18-16(22)12-23)20-14-8-4-6-13-7-5-11-19-17(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,22)(H,20,21)

InChI Key

KQBNGYXGCIUPHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CCCCCNC(=O)CS)N=CC=C2

Origin of Product

United States

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